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Compound of Interest

Compound Name: Br-PEG9-C2-NHBoc

Cat. No.: B11937469 Get Quote

In-Depth Technical Guide: Br-PEG9-C2-NHBoc
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and

applications of Br-PEG9-C2-NHBoc, a hetero-bifunctional linker critical in the development of

advanced therapeutic modalities.

Core Molecular Data
The fundamental chemical properties of Br-PEG9-C2-NHBoc are summarized below. This

molecule is instrumental in the synthesis of Proteolysis Targeting Chimeras (PROTACs),

serving as a flexible spacer to connect a target protein ligand with an E3 ligase ligand.

Property Value

Molecular Formula C25H50BrNO11

Molecular Weight 632.57 g/mol

Structure Br-(CH2CH2O)9-CH2CH2-NH-Boc

Description

A polyethylene glycol (PEG)-based PROTAC

linker with a terminal bromine atom and a Boc-

protected amine.[1]
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Application in PROTAC Synthesis: Experimental
Protocols
Br-PEG9-C2-NHBoc is a key reagent in the modular synthesis of PROTACs. The bromo and

Boc-protected amine termini allow for the sequential and controlled conjugation of a target

protein binder and an E3 ligase ligand. Below are detailed, representative protocols for the

synthesis of a PROTAC using a similar bromo-PEG-Boc linker.

Protocol 1: Conjugation of the Linker to a Protein of
Interest (POI) Ligand
This procedure details the nucleophilic substitution reaction between a POI ligand (containing a

reactive nucleophile, such as a phenol or amine) and the bromo-terminus of the PEG linker.

Materials:

POI ligand with a nucleophilic functional group (e.g., hydroxyl or amino group)

Br-PEG9-C2-NHBoc

Anhydrous N,N-Dimethylformamide (DMF)

Potassium carbonate (K2CO3) or a suitable non-nucleophilic base

Ethyl acetate

Water

Brine

Anhydrous sodium sulfate (Na2SO4)

Silica gel for column chromatography

Procedure:

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the POI

ligand (1.0 equivalent) in anhydrous DMF.
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Add potassium carbonate (2.0-3.0 equivalents) to the solution and stir the mixture at room

temperature for 30 minutes.

Add a solution of Br-PEG9-C2-NHBoc (1.1-1.5 equivalents) in anhydrous DMF to the

reaction mixture.

Heat the reaction mixture to a temperature between 50-70 °C and stir for 12-24 hours. The

reaction progress should be monitored by a suitable analytical technique, such as Thin Layer

Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Upon completion, cool the reaction mixture to room temperature and dilute it with ethyl

acetate.

Wash the organic layer sequentially with water and brine to remove DMF and inorganic salts.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent

under reduced pressure.

Purify the resulting crude product by flash column chromatography on silica gel to obtain the

POI-PEG-NHBoc conjugate.

Protocol 2: Deprotection of the Boc Group
This step involves the removal of the tert-Butoxycarbonyl (Boc) protecting group to expose the

terminal amine for subsequent conjugation.

Materials:

POI-PEG-NHBoc conjugate from Protocol 1

Dichloromethane (DCM)

Trifluoroacetic acid (TFA)

Procedure:

Dissolve the POI-PEG-NHBoc conjugate (1.0 equivalent) in dichloromethane.
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Add trifluoroacetic acid (typically 20-50% v/v in DCM) to the solution at 0 °C.

Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the

deprotection by TLC or LC-MS.

Upon completion, concentrate the reaction mixture under reduced pressure to remove

excess TFA and DCM.

The resulting amine salt (POI-PEG-NH2) is often used in the next step without further

purification.

Protocol 3: Coupling of the E3 Ligase Ligand
The final step is the amide bond formation between the deprotected amine of the POI-PEG

conjugate and a carboxylic acid-functionalized E3 ligase ligand.

Materials:

POI-PEG-NH2 from Protocol 2

E3 ligase ligand with a carboxylic acid functional group (e.g., Pomalidomide derivative)

Anhydrous N,N-Dimethylformamide (DMF)

Peptide coupling reagent (e.g., HATU, HBTU)

Non-nucleophilic base (e.g., DIPEA)

Ethyl acetate

5% Lithium chloride (LiCl) solution (aqueous)

Saturated sodium bicarbonate (NaHCO3) solution (aqueous)

Brine

Anhydrous sodium sulfate (Na2SO4)

Silica gel or preparative HPLC for purification
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Procedure:

In a round-bottom flask under an inert atmosphere, dissolve the E3 ligase ligand (1.0

equivalent) in anhydrous DMF.

Add the peptide coupling reagent (1.1-1.2 equivalents) and DIPEA (2.0-3.0 equivalents) to

the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

Add a solution of the POI-PEG-NH2 (amine salt, approximately 1.1 equivalents) in

anhydrous DMF to the reaction mixture.

Stir the reaction at room temperature overnight. Monitor the reaction progress by LC-MS.

Upon completion, dilute the reaction mixture with ethyl acetate.

Wash the organic layer sequentially with 5% LiCl solution, saturated NaHCO3 solution, and

brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the final PROTAC molecule by flash column chromatography or preparative HPLC.

Visualizing the Workflow and Signaling Pathway
The following diagrams, generated using the DOT language, illustrate the experimental

workflow for PROTAC synthesis and the general mechanism of action for targeted protein

degradation.
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Caption: Synthetic workflow for a PROTAC molecule.
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Caption: Mechanism of targeted protein degradation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b11937469#br-peg9-c2-nhboc-molecular-weight-and-
formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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